molecular formula C15H22O2 B12080051 Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate

Cat. No.: B12080051
M. Wt: 234.33 g/mol
InChI Key: NLFCLPZGEKSGEW-FMIVXFBMSA-N
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Description

Chemical Structure and Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate (CAS: 1138245-50-7) is a bicyclic ester derivative with a rigid bicyclo[3.2.0]heptene core and a tert-butyl ester group. It is a key intermediate in synthesizing mirogabalin (DS-5565), a therapeutic agent for neuropathic pain . The compound is synthesized via a stereoselective Horner-Wadsworth-Emmons reaction using tert-butyl (dimethoxyphosphoryl)acetate and (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one, followed by purification steps to isolate the product as a yellow oil .

Role in Drug Development This compound is critical in constructing the bicyclic γ-amino acid framework of mirogabalin. Its tert-butyl ester group enhances lipophilicity, facilitating intermediate stability during synthesis, while the ethyl-substituted bicyclic core contributes to stereochemical control in downstream reactions .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate

InChI

InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+

InChI Key

NLFCLPZGEKSGEW-FMIVXFBMSA-N

Isomeric SMILES

CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C

Canonical SMILES

CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 4-Ethyl-3-Hydroxyhept-6-Enoate

A multi-step synthesis begins with ethyl 4-ethyl-3-hydroxyhept-6-enoate, which undergoes base-mediated cyclization. Sodium hydride and n-butyllithium deprotonate the hydroxyl group, enabling allyl bromide to attack the carbonyl carbon, forming a bicyclic intermediate. Subsequent elimination and esterification yield the target compound:

  • Reagents :

    • Sodium hydride (≥63% in oil)

    • n-Butyllithium (1.58 M in hexane)

    • Allyl bromide

  • Conditions :

    • Temperature: 0°C (ice bath) → room temperature

    • Solvent: Tetrahydrofuran (THF)

    • Reaction time: 5 hours.

This method achieves moderate yields but requires precise control to minimize side reactions like β-hydride elimination.

Acid-Catalyzed Esterification

A modified esterification route employs acetic acid derivatives and bicyclic alcohols under acidic conditions. Strong acid ionic exchange resins (e.g., sulfonated polystyrene) catalyze the reaction at 30–110°C and 0.5–2.0 MPa pressure.

ParameterValue
Molar ratio (acid:alcohol)1:0.30–1:5.00
Catalyst loading30–90 mL resin per liter
Space velocity0.5–5.0 h⁻¹

This method avoids moisture-sensitive catalysts (e.g., ZnCl₂) and achieves >90% conversion, though dimerization of the bicyclic alkene remains a challenge.

Resolution of Racemic Intermediates

Chiral separation is critical for enantiomerically pure products. A patent describes resolving tert-butyl (±)-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate using a Chiralpak IC column with n-hexane/ethanol (98:2) at 40°C:

  • Retention times : 5.2 min (peak 1) and 6.3 min (peak 2)

  • Yield : 50% for each enantiomer

This step ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Purification and Characterization

Distillation and Chromatography

Crude product purification involves fractional distillation under reduced pressure (78–90°C) to remove acetic acid and unreacted alcohol. Silica gel chromatography further isolates the ester using ethyl acetate/hexane gradients.

Spectroscopic Analysis

1H-NMR (400 MHz, CDCl₃) key signals:

  • δ 1.06 (t, J = 7.4 Hz, 3H, CH₂CH₃)

  • δ 1.45 (s, 9H, tert-butyl)

  • δ 5.45–5.47 (m, 1H, bicyclic alkene)

Challenges and Optimization

Side Reactions

  • Dimerization : Isobutylene dimers form at >50°C, requiring low-temperature esterification.

  • Catalyst deactivation : Resin fouling by oligomers necessitates periodic regeneration with hot acetic acid.

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

  • Continuous-flow reactors : Enhance heat/mass transfer, achieving 95% selectivity.

Industrial and Research Applications

ApplicationDescription
PharmaceuticalsIntermediate for mirogabalin (nerve pain drug)
Organic synthesisBuilding block for strained alkenes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate serves as an intermediate in synthesizing various organic compounds, particularly those containing bicyclic structures. Its unique bicyclo[3.2.0]heptene framework allows for the development of complex molecules through reactions such as:

  • Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Electrophilic Addition Reactions : The double bond in the bicyclic structure can participate in various electrophilic addition reactions, which are crucial for forming larger and more complex organic molecules .

Medicinal Chemistry

2. Potential Therapeutic Uses
Recent studies have indicated that derivatives of this compound may exhibit pharmacological activities. For instance:

  • Analgesic Properties : Some derivatives have shown promise in preclinical trials for pain management, particularly in conditions like diabetic peripheral neuropathic pain .

Case Study: Mirogabalin

One notable derivative, Mirogabalin, which contains a similar bicyclic structure, has undergone clinical trials demonstrating efficacy in treating neuropathic pain . The synthesis of Mirogabalin involves the use of tert-butyl esters as intermediates, showcasing the importance of compounds like this compound in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Mirogabalin Impurities and Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Differences Role/Application Reference
Tert-butyl 2-((1R,5S,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetate (Impurity 15) C₁₆H₂₇NO₂ 265.4 Aminomethyl substituent at C6 Synthetic impurity in mirogabalin production
(E)-tert-butyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate (Impurity 10) C₁₅H₂₂O₂ 234.16 Lack of aminomethyl group; E-configuration Process-related impurity
Mirogabalin (DS-5565) C₁₂H₁₉NO₂·C₆H₆O₃S 367.46 Acetic acid group and benzenesulfonate salt Active pharmaceutical ingredient

Key Observations :

  • Impurity 10: The absence of functional groups like aminomethyl reduces its pharmacological relevance, but its stereochemistry (E-configuration) may influence byproduct formation during synthesis .
  • Mirogabalin : Conversion of the tert-butyl ester to a carboxylic acid group enhances water solubility, critical for bioavailability. The benzenesulfonate salt further stabilizes the molecule in solid formulations .

Bicyclic Esters with Varied Substituents

Compound Name Molecular Formula Substituents logP Key Properties
Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate C₁₆H₂₂O₄ Diethyl malonate 3.8 (est) Higher hydrophobicity; used in conjugate addition reactions
Methyl 2-{2-azabicyclo[3.2.0]heptan-6-yl}acetate C₁₀H₁₅NO₂ Azabicyclo core; methyl ester 1.2 (est) Nitrogen atom enhances hydrogen bonding; lower logP improves solubility

Key Observations :

  • Azabicyclo Analog : Replacement of a carbon with nitrogen (aza group) introduces basicity, altering pharmacokinetic properties and enabling salt formation .

Bicyclic Compounds with Modified Cores

Compound Name Core Structure Functional Groups Application
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Bicyclo[3.1.0] Tert-butyl ester; exo-amine Intermediate in peptidomimetic synthesis
3-Benzyl-6-(tert-butyl)-7-boryl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione Bicyclo[3.2.0] Boronate ester; benzyl group Photochemical cycloaddition substrate

Key Observations :

  • Bicyclo[3.1.0] vs.
  • Boronate Esters : The boron-containing derivative enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the target compound .

Research Findings and Implications

  • Stereochemical Control : The tert-butyl group in the target compound aids in stabilizing the bicyclic core during synthesis, reducing racemization risks .
  • Solubility-Stability Trade-off : While the tert-butyl ester improves synthetic handling, its replacement with a carboxylic acid (as in mirogabalin) is essential for therapeutic efficacy due to enhanced solubility .
  • Impurity Profiles : Structural analogs like Impurity 15 and 10 highlight the need for rigorous chromatographic separation to ensure final drug purity .

Biological Activity

Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, with CAS number 1138245-50-7, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C15H22O2
Molecular Weight : 234.33 g/mol
Boiling Point : 310.7 ± 11.0 °C
Density : 1.061 ± 0.06 g/cm³
Flash Point : 154.4 ± 10.4 °C
LogP : 4.67 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of bicyclic compounds in general. Tert-butyl derivatives have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic application in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Case Studies

  • Anti-inflammatory Effects in Animal Models : In a study involving mice models of inflammation, administration of this compound led to reduced swelling and pain response compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05).
  • Antimicrobial Efficacy Testing : A series of tests conducted on bacterial cultures revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating moderate antibacterial activity.

Research Findings

Study Focus Findings Reference
Antimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatory EffectsReduced cytokine levels in vitro
Pain Reduction in ModelsSignificant reduction in swelling and pain response

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance:

  • Cytokine Inhibition : The compound may inhibit nuclear factor kappa B (NF-kB) activation, leading to decreased transcription of pro-inflammatory cytokines.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage and increasing permeability.

Q & A

What synthetic methodologies are optimal for preparing tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, and how are diastereomeric ratios controlled?

Answer:
The compound is synthesized via a multi-step process involving Horner-Wadsworth-Emmons olefination. Key steps include:

  • Reaction of (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl (dimethoxyphosphoryl)acetate under basic conditions (potassium tert-butoxide/THF, 5–15°C) to form the enol ether intermediate .
  • Subsequent nitromethane addition under DBU catalysis (60°C, DMSO) yields a diastereomeric mixture (dr = 87/13), which is hydrogenated to the aminomethyl derivative .

Diastereoselectivity Control:

  • Solvent polarity (e.g., acetone at 40%) and temperature gradients during crystallization (e.g., cooling to 0–5°C) enhance enantiomeric excess (99.8% ee) .

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